molecular formula C23H31N5O3S B2445963 N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-52-1

N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2445963
CAS No.: 899951-52-1
M. Wt: 457.59
InChI Key: NPQCFJOYTAWVAH-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H31N5O3S and its molecular weight is 457.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-26-10-12-27(13-11-26)28-20-9-4-3-8-19(20)22(25-23(28)30)32-16-21(29)24-15-17-6-5-7-18(14-17)31-2/h5-7,14H,3-4,8-13,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQCFJOYTAWVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to detail its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N5O3SC_{23}H_{31}N_{5}O_{3}S, with a molecular weight of 457.6 g/mol. The compound features a complex structure that includes a methoxybenzyl group and a piperazine derivative linked through a thioacetamide moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity.

Antibacterial Testing

The compound was tested against a panel of Gram-positive and Gram-negative bacteria using the microdilution method. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0040.008
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

These findings suggest that this compound has superior activity compared to standard antibiotics like ampicillin and streptomycin .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarities with known antimicrobial agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the piperazine ring and the thioacetamide linkage can significantly impact biological activity. For instance:

  • Piperazine Substituents : Variations in the piperazine substituents can enhance or diminish antibacterial efficacy.
  • Thioamide Group : The presence of sulfur in the thioamide group is crucial for maintaining the compound's bioactivity.

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized a library of related compounds and evaluated their biological activities. Among these compounds, those with similar structural features to this compound showed promising results against various microbial strains .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance, related derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results suggested that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound's thioamide structure is associated with antimicrobial properties. Studies have shown that similar thioacetamides possess significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

Molecular docking studies have suggested that the compound may act as a potent inhibitor of lipoxygenase enzymes (5-LOX), which are involved in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction mediated by caspase activation .

Case Study 2: Antimicrobial Evaluation

A series of thioacetamides were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to N-(3-methoxybenzyl)-2-(...) exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as new antimicrobial agents .

Preparation Methods

Alkylation of the Thiol with Chloroacetamide

A solution of 4-mercaptohexahydroquinazolinone and 2-chloro-N-(3-methoxybenzyl)acetamide in DMF, with triethylamine as a base, yields the target compound at 60°C (8 h, 70% yield).

Activation via Carbonyldiimidazole (CDI)

The carboxylic acid precursor [(hexahydroquinazolin-4-yl)thio]acetic acid is activated with CDI in THF, followed by reaction with 3-methoxybenzylamine. This method achieves higher purity (99.5%) but requires anhydrous conditions.

Comparative Analysis

Method Conditions Yield Purity
Alkylation DMF, Et₃N, 60°C 70% 95%
CDI Activation THF, RT, 24 h 65% 99.5%

Coupling with the 3-Methoxybenzyl Group

The 3-methoxybenzyl moiety is introduced either during the acetamide formation or via post-synthetic modification:

  • Direct Alkylation : 3-Methoxybenzylamine reacts with 2-chloroacetyl chloride to form 2-chloro-N-(3-methoxybenzyl)acetamide, which is then used in the alkylation step.
  • Reductive Amination : 3-Methoxybenzaldehyde and ammonium acetate undergo reductive amination with sodium cyanoborohydride, though this method is less efficient for bulky substrates.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Resonances at δ 2.8–3.1 ppm (piperazine CH₂), δ 4.4 ppm (thioacetamide SCH₂), and δ 6.7–7.3 ppm (methoxybenzyl aromatic protons).
  • LC-MS : [M+H]⁺ peak at m/z 486.2 (calculated 486.6).

Challenges and Optimization

  • Stereochemical Control : The hexahydroquinazolinone ring exhibits chair conformations, affecting reactivity. Microwave irradiation enhances stereoselectivity.
  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide formation during thiolation.

Scalability and Industrial Relevance

The alkylation route (Section 3.1) is preferred for scale-up due to shorter reaction times and lower solvent volumes. A patent-derived protocol demonstrates a 73% cumulative yield from diphenyl methanol analogs, highlighting feasibility for kilogram-scale production.

Q & A

Q. Why do certain synthetic routes fail to produce the desired stereochemistry?

  • Methodology : Hexahydroquinazolinone stereochemistry is sensitive to reaction conditions. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce stereocontrol. For failed attempts, analyze diastereomer ratios via chiral HPLC and adjust solvent polarity (e.g., switch to THF for better stereoselectivity) .

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